molecular formula C20H19N5O3 B607817 GSK2982772 CAS No. 1622848-92-3

GSK2982772

Cat. No.: B607817
CAS No.: 1622848-92-3
M. Wt: 377.4 g/mol
InChI Key: LYPAFUINURXJSG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2982772 is a receptor-interacting protein-1 (RIP1) kinase inhibitor. It specifically binds to RIP1 and efficiently blocks TNF-dependent cellular pathways . As a novel anti-inflammatory compound, it has the potential to reduce cytokine production from ulcerative colitis explant tissue . Its favorable physicochemical properties and ADMET profile make it a promising candidate for low-dose oral administration.

Scientific Research Applications

GSK-2982772 finds applications across multiple scientific domains:

    Chemistry: As a kinase inhibitor, it contributes to drug discovery and chemical biology research.

    Biology: Researchers study its effects on cellular signaling pathways and apoptosis.

    Medicine: Potential therapeutic applications include treating inflammatory conditions.

    Industry: GSK-2982772 may serve as a lead compound for drug development.

Preparation Methods

Industrial Production:: Information on large-scale industrial production methods for GSK-2982772 remains proprietary. Pharmaceutical companies like GlaxoSmithKline (GSK) typically optimize and scale up synthetic processes for commercial production.

Chemical Reactions Analysis

Reaction Types:: GSK-2982772 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are not disclosed.

Common Reagents and Conditions:: While precise reagents and conditions are confidential, RIP1 inhibitors often involve kinase-specific modifications. These may include nucleophilic substitutions, redox reactions, and cyclizations.

Major Products:: The major products resulting from GSK-2982772 reactions are not publicly documented. Further research would be needed to elucidate these.

Comparison with Similar Compounds

While specific analogs are undisclosed, GSK-2982772’s uniqueness lies in its RIP1 specificity. Further studies could explore related compounds.

Properties

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPAFUINURXJSG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622848-92-3
Record name GSK-2982772
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2982772
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2982772
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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